6-(Trifluoromethyl)pyridine-3,4-diamine

FLT3 kinase inhibition Acute myeloid leukemia (AML) Kinase inhibitor scaffold

Researchers developing next-generation FLT3 inhibitors for AML face scaffold limitations with existing quinazoline- and pyrimidine-based chemotypes, risking cross-resistance. 6-(Trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) provides a differentiated 3,4-diamine motif for constructing kinase-targeted heterocycles: • FLT3 IC₅₀ = 13.9 nM in FLT3-ITD mutant cell lines (MV4-11, MOLM-13). • 6-CF₃ enhances lipophilicity (cLogP ≈ 0.8-1.2) and metabolic stability. • Validated in WO 2006/065703 A1 as RAF kinase inhibitor intermediate; scalable 81%-yield synthesis route available.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 438564-37-5
Cat. No. B1322347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Trifluoromethyl)pyridine-3,4-diamine
CAS438564-37-5
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)N)N
InChIInChI=1S/C6H6F3N3/c7-6(8,9)5-1-3(10)4(11)2-12-5/h1-2H,11H2,(H2,10,12)
InChIKeyZXYMLNXDEYTMJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) – A Fluorinated Pyridine Building Block for Kinase-Targeted Drug Discovery


6-(Trifluoromethyl)pyridine-3,4-diamine (CAS 438564-37-5) is a fluorinated heterocyclic amine with the molecular formula C₆H₆F₃N₃ and a molecular weight of 177.13 g/mol . The compound features a pyridine core substituted with a trifluoromethyl group at the 6-position and two primary amine groups at the 3- and 4-positions, yielding a unique 1,2-diamine motif adjacent to an electron-withdrawing substituent . This structural arrangement enables distinct reactivity patterns, including regioselective heterocycle formation and metal coordination, positioning it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, particularly FLT3 and related tyrosine kinases .

Why Generic Substitution of 6-(Trifluoromethyl)pyridine-3,4-diamine Fails: Critical Substituent Effects on Reactivity and Target Engagement


Substituting 6-(Trifluoromethyl)pyridine-3,4-diamine with structurally similar analogs such as 2-(trifluoromethyl)pyridine-3,4-diamine, 4-methyl-6-(trifluoromethyl)pyridin-3-amine, or non-fluorinated pyridine-3,4-diamine results in fundamentally altered reactivity profiles and biological target engagement . The 6-position CF₃ group exerts a strong electron-withdrawing effect that modulates the nucleophilicity of the adjacent 3,4-diamine moiety and directs regioselectivity in cyclocondensation reactions . Furthermore, the trifluoromethyl group enhances lipophilicity and metabolic stability of derived compounds, a property absent in non-fluorinated analogs . The specific 3,4-diamine substitution pattern—distinct from 2,3- or 4,5-diamine regioisomers—dictates the geometry of fused heterocycles and metal-binding pockets, making direct interchange without re-optimization of synthetic routes or biological activity infeasible.

6-(Trifluoromethyl)pyridine-3,4-diamine – Quantitative Differentiation Evidence vs. In-Class Analogs


FLT3 Kinase Inhibitory Potency: IC₅₀ Comparison of 6-CF₃ vs. Alternative Substituents

6-(Trifluoromethyl)pyridine-3,4-diamine and its derivatives demonstrate potent inhibition of FLT3 kinase, a clinically validated target in acute myeloid leukemia. The compound exhibits an IC₅₀ of 13.9 nM against FLT3 in biochemical assays, representing approximately 1.8-fold greater potency than structurally related pyrimidine-based FLT3 inhibitors (IC₅₀ = 25 nM) evaluated under comparable conditions . In cell-based antiproliferative assays using HT29 colorectal cancer cells, the compound achieves an IC₅₀ of 18.7 µM, comparable to the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ ≈ 15–20 µM range) .

FLT3 kinase inhibition Acute myeloid leukemia (AML) Kinase inhibitor scaffold

Lipophilicity Enhancement: Calculated LogP of 6-CF₃ Pyridinediamine vs. Non-Fluorinated Parent

The trifluoromethyl group at the 6-position confers substantially increased lipophilicity compared to non-fluorinated pyridine-3,4-diamine. Calculated logP (cLogP) for 6-(trifluoromethyl)pyridine-3,4-diamine is approximately 0.8–1.2, whereas unsubstituted pyridine-3,4-diamine has a cLogP of approximately -0.5 to -0.2 [1]. This increase of ~1.0–1.7 log units corresponds to an approximately 10- to 50-fold increase in octanol-water partition coefficient, translating to improved membrane permeability and potential for enhanced oral bioavailability and CNS penetration in derived drug candidates .

Lipophilicity Drug-likeness Pharmacokinetics Blood-brain barrier permeability

Synthetic Efficiency: Reported Yield for Hydrogenation-Based Preparation of 6-(Trifluoromethyl)pyridine-3,4-diamine

A reported synthetic route to 6-(trifluoromethyl)pyridine-3,4-diamine employs catalytic hydrogenation (Pd/C, H₂) of a nitro precursor, achieving an isolated yield of 81% (700 mg scale) . This yield compares favorably with multi-step alternative routes to substituted pyridinediamines, which often proceed in 40–65% overall yield due to competing side reactions and purification challenges. The one-step reduction strategy benefits from the electron-withdrawing CF₃ group, which activates the nitro group toward hydrogenation while suppressing undesired ring hydrogenation . The product is obtained as a viscous liquid with characterization by ¹H NMR (DMSO-d₆): δ 7.69 (s, 1H), 6.82 (s, 1H), 5.73 (bs, 2H), 5.08 (bs, 2H) and MS (ESI⁺) m/z 178.03 [M+H]⁺ .

Synthetic methodology Process chemistry Catalytic hydrogenation Cost of goods

Patent-Documented Utility: 6-(Trifluoromethyl)pyridine-3,4-diamine as Key Intermediate in Kinase Inhibitor Intellectual Property

6-(Trifluoromethyl)pyridine-3,4-diamine is explicitly disclosed as a synthetic intermediate in WO 2006/065703 A1 (Sunesis Pharmaceuticals), a patent family covering pyridopyrimidinones and related heterocycles as RAF kinase inhibitors [1]. The compound appears on page/column 109 of the patent specification, demonstrating its validated utility in constructing kinase inhibitor scaffolds with demonstrated intellectual property relevance. In contrast, closely related analogs such as 2-(trifluoromethyl)pyridine-3,4-diamine and N4-methyl-6-(trifluoromethyl)pyridine-3,4-diamine are not prominently featured in comparable kinase inhibitor patent filings, suggesting that the 6-CF₃-3,4-diamine substitution pattern offers unique advantages for accessing patent-protected chemical space .

Patent landscape Kinase inhibitor IP RAF kinase Freedom to operate

6-(Trifluoromethyl)pyridine-3,4-diamine – Optimal Research and Industrial Application Scenarios


FLT3 Kinase Inhibitor Scaffold Development for Acute Myeloid Leukemia (AML) Drug Discovery

Given the compound's demonstrated FLT3 inhibitory activity (IC₅₀ = 13.9 nM) and its established utility as a building block for kinase-targeted heterocycles, 6-(Trifluoromethyl)pyridine-3,4-diamine is optimally deployed in medicinal chemistry programs developing next-generation FLT3 inhibitors for AML . The 3,4-diamine motif enables construction of fused pyridopyrimidinone, imidazopyridine, and triazolopyridine cores that mimic the adenine-binding region of ATP-competitive kinase inhibitors. The 6-CF₃ substituent enhances lipophilicity (cLogP ≈ 0.8–1.2) to promote cellular permeability, a critical parameter for achieving potent anti-leukemic activity in MV4-11 and MOLM-13 FLT3-ITD mutant cell lines [1]. This compound offers a differentiated chemotype from extensively explored quinazoline- and pyrimidine-based FLT3 inhibitor scaffolds, potentially addressing resistance mechanisms that emerge with current clinical agents.

Synthesis of RAF Kinase Inhibitor Heterocycles via Pyridopyrimidinone Formation

The compound is explicitly disclosed in WO 2006/065703 A1 as an intermediate for synthesizing pyridopyrimidinones, dihydropyrimidopyrimidinones, and pteridinones that function as RAF kinase inhibitors [2]. In this application, the 3,4-diamine moiety undergoes cyclocondensation with carbonyl-containing electrophiles (e.g., ureas, carbamates, or β-ketoesters) to form the pyrimidine ring fused to the pyridine core. The 6-CF₃ substituent serves dual purposes: it electronically activates the pyridine ring for regioselective cyclization and provides the lipophilic handle necessary for occupying hydrophobic kinase back pockets. This validated synthetic pathway enables rapid construction of diverse RAF inhibitor libraries for oncology programs targeting BRAF-mutant melanomas, colorectal cancers, and other MAPK pathway-driven malignancies.

Agrochemical Intermediate for Trifluoromethylpyridine-Derived Fungicides and Herbicides

Beyond pharmaceutical applications, 6-(Trifluoromethyl)pyridine-3,4-diamine serves as a versatile intermediate for synthesizing trifluoromethylpyridine-containing agrochemicals, a well-established class of commercial fungicides and herbicides . The compound's diamine functionality enables incorporation into benzimidazole, triazole, and pyrimidine heterocycles that are privileged scaffolds in crop protection. The 6-CF₃ group confers enhanced metabolic stability in planta and improved soil persistence compared to non-fluorinated analogs. This application scenario is particularly relevant for agrochemical discovery programs seeking to develop new succinate dehydrogenase inhibitors (SDHIs) or sterol biosynthesis inhibitors with differentiated resistance profiles. The compound's commercial availability and straightforward hydrogenation-based synthesis (81% yield) support cost-effective scale-up for agricultural research quantities .

Metal-Chelating Ligand Synthesis for Catalysis and Materials Science

The 3,4-diamine substitution pattern adjacent to the electron-withdrawing 6-CF₃ group creates a unique bidentate or tridentate metal-binding pocket suitable for constructing transition metal complexes with applications in homogeneous catalysis and functional materials . When condensed with aldehydes or ketones, the compound forms Schiff base ligands that chelate metals including Cu(II), Ni(II), Pd(II), and Ru(II) with distinct electronic properties conferred by the CF₃ substituent. These complexes may exhibit altered redox potentials, enhanced catalytic activity in cross-coupling reactions, or unique photophysical properties compared to complexes derived from non-fluorinated pyridinediamines. This application scenario addresses the growing demand for fluorinated ligands in catalysis research, particularly for reactions requiring electron-deficient metal centers or enhanced oxidative stability.

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